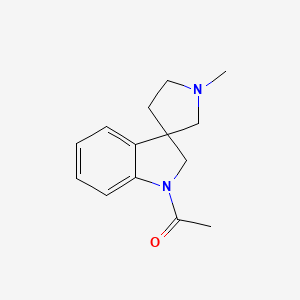
1-Acetyl-1'-methylspiro(indoline-3,3'-pyrrolidine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-1’-methylspiro(indoline-3,3’-pyrrolidine) is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-1’-methylspiro(indoline-3,3’-pyrrolidine) typically involves a three-component one-pot reaction. This method includes the 1,3-dipolar cycloaddition of azomethine ylides, which are generated in situ from the condensation of isatins with sarcosine, and a dipolarophile such as trans-1,2-dibenzoylethylene . This reaction is carried out under conventional heating and provides high regioselectivity and stereoselectivity, yielding the desired spirocyclic compound in good to excellent yields .
Industrial Production Methods: While specific industrial production methods for 1-Acetyl-1’-methylspiro(indoline-3,3’-pyrrolidine) are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, such as temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Acetyl-1’-methylspiro(indoline-3,3’-pyrrolidine) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
1-Acetyl-1’-methylspiro(indoline-3,3’-pyrrolidine) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-Acetyl-1’-methylspiro(indoline-3,3’-pyrrolidine) involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cancer cell growth or the disruption of bacterial cell walls .
Comparaison Avec Des Composés Similaires
1-Acetyl-1’-methylspiro(indoline-3,3’-pyrrolidine) can be compared to other spirocyclic compounds, such as:
Spirooxindoles: These compounds also feature a spirocyclic structure and have similar biological activities, including anticancer and antimicrobial properties.
Spiropyrrolidines: These compounds share the pyrrolidine ring and are used in similar applications, such as medicinal chemistry and organic synthesis.
The uniqueness of 1-Acetyl-1’-methylspiro(indoline-3,3’-pyrrolidine) lies in its specific combination of an indoline and a pyrrolidine ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
64158-05-0 |
|---|---|
Formule moléculaire |
C14H18N2O |
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
1-(1'-methylspiro[2H-indole-3,3'-pyrrolidine]-1-yl)ethanone |
InChI |
InChI=1S/C14H18N2O/c1-11(17)16-10-14(7-8-15(2)9-14)12-5-3-4-6-13(12)16/h3-6H,7-10H2,1-2H3 |
Clé InChI |
NFKVONBKZSTPAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CC2(CCN(C2)C)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


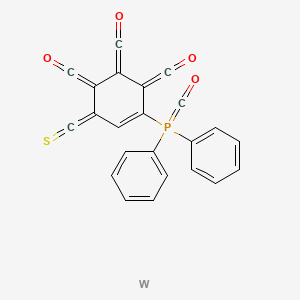
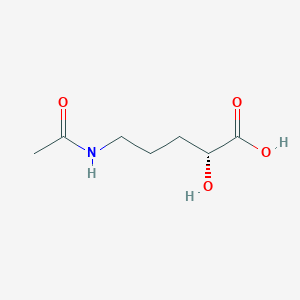
![2-[1-(4-Chlorophenyl)propylidene]hydrazine-1-carbothioamide](/img/structure/B14488572.png)

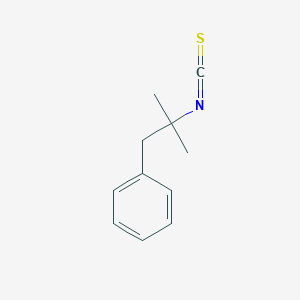
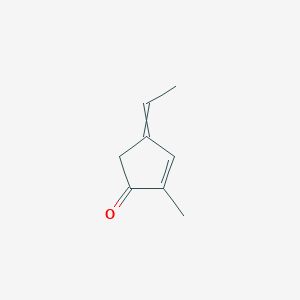

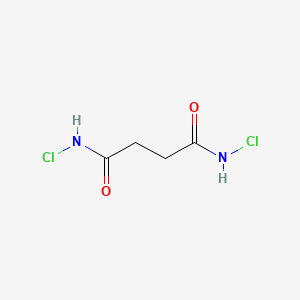
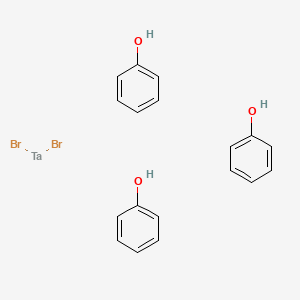
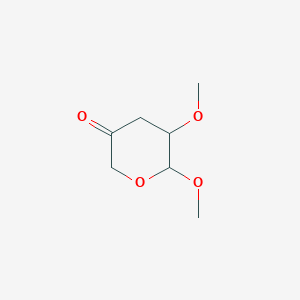
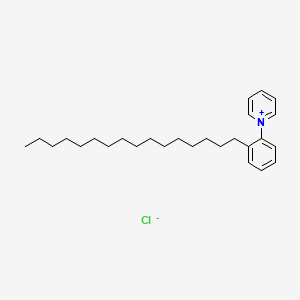
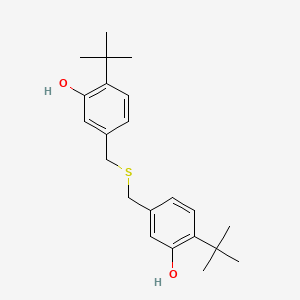
![Methyl 4-{4-[4-(trifluoromethyl)phenoxy]phenoxy}pentanoate](/img/structure/B14488623.png)
![5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14488624.png)
